7-Iodo-2,4-dimethyl-1,8-naphthyridine
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Overview
Description
7-Iodo-2,4-dimethyl-1,8-naphthyridine is a heterocyclic compound with the molecular formula C10H9IN2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2,4-dimethyl-1,8-naphthyridine typically involves the iodination of 2,4-dimethyl-1,8-naphthyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the 7-position of the naphthyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2,4-dimethyl-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution: Products include 7-azido-2,4-dimethyl-1,8-naphthyridine or 7-thiocyanato-2,4-dimethyl-1,8-naphthyridine.
Oxidation: Products may include this compound N-oxide.
Reduction: Products may include this compound derivatives with reduced functional groups.
Scientific Research Applications
7-Iodo-2,4-dimethyl-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Materials Science: The compound is used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It acts as a ligand in coordination chemistry, forming complexes with various metals for catalytic and sensing applications.
Mechanism of Action
The mechanism of action of 7-Iodo-2,4-dimethyl-1,8-naphthyridine depends on its specific application:
Medicinal Chemistry: The compound may interact with bacterial DNA gyrase or topoisomerase, inhibiting their function and leading to bacterial cell death.
Materials Science: In LEDs and solar cells, the compound’s photochemical properties facilitate electron transfer processes, enhancing device efficiency.
Comparison with Similar Compounds
2,4-Dimethyl-1,8-naphthyridine: Lacks the iodine atom, making it less reactive in substitution reactions.
7-Bromo-2,4-dimethyl-1,8-naphthyridine: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Properties
IUPAC Name |
7-iodo-2,4-dimethyl-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDNDRDUYJYZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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